molecular formula C12H16O B14457770 Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- CAS No. 74411-00-0

Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-

Cat. No.: B14457770
CAS No.: 74411-00-0
M. Wt: 176.25 g/mol
InChI Key: QTADBMSXXCEHSF-UHFFFAOYSA-N
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Description

Spiro[45]deca-6,9-dien-8-one, 6,10-dimethyl- is a unique organic compound characterized by its spirocyclic structure This compound features a spiro linkage between two rings, which imparts significant rigidity and distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO₂ as the sole by-product . Another method involves a three-component condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane in the presence of concentrated sulfuric acid .

Industrial Production Methods

While specific industrial production methods for Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium catalysts and modular reactants allows for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and reactivity.

    Substitution: The presence of double bonds allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions include spirocyclic ketones, reduced spiro compounds, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying spirocyclic compounds’ reactivity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique mechanical properties.

Mechanism of Action

The mechanism by which Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, modulating biological pathways and chemical reactions. The presence of double bonds and methyl groups further influences its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.5]deca-1,6,9-trien-8-one: Similar spirocyclic structure but with different positions of double bonds.

    6,6-Dimethyl-6,10-diazaspiro[4.5]decan-6-ium: Contains nitrogen atoms in the spirocyclic structure, altering its chemical properties.

    2-[(2R,5R)-6-(Hydroxymethyl)-10-methyl-8-oxospiro[4.5]deca-6,9-dien-2-yl]-2-propanyl-β-D-glucopyranosid: A glucopyranoside derivative with additional functional groups.

Uniqueness

Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl- is unique due to its specific arrangement of double bonds and methyl groups, which impart distinct reactivity and potential applications. Its rigid spirocyclic structure also contributes to its uniqueness, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

74411-00-0

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

6,10-dimethylspiro[4.5]deca-6,9-dien-8-one

InChI

InChI=1S/C12H16O/c1-9-7-11(13)8-10(2)12(9)5-3-4-6-12/h7-8H,3-6H2,1-2H3

InChI Key

QTADBMSXXCEHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(C12CCCC2)C

Origin of Product

United States

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